2-(6-Methyl-1,4-dioxan-2-yl)acetic acid

Lipophilicity Drug-likeness Pharmacokinetics

2-(6-Methyl-1,4-dioxan-2-yl)acetic acid (CAS 2680542-98-5; molecular formula C₇H₁₂O₄; MW 160.17 g/mol) is a heterocyclic carboxylic acid comprising a 1,4-dioxane ring substituted at the 6-position with a methyl group and at the 2-position with an acetic acid side chain. The compound is classified as an acute oral toxin (H302), skin irritant (H315), eye irritant (H319), and respiratory irritant (H335) per ECHA C&L notification.

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
Cat. No. B15307354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methyl-1,4-dioxan-2-yl)acetic acid
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1COCC(O1)CC(=O)O
InChIInChI=1S/C7H12O4/c1-5-3-10-4-6(11-5)2-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)
InChIKeyDULDIFHRRJDMTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Methyl-1,4-dioxan-2-yl)acetic acid (CAS 2680542-98-5): Chemical Identity, Physicochemical Profile, and Comparator Landscape


2-(6-Methyl-1,4-dioxan-2-yl)acetic acid (CAS 2680542-98-5; molecular formula C₇H₁₂O₄; MW 160.17 g/mol) is a heterocyclic carboxylic acid comprising a 1,4-dioxane ring substituted at the 6-position with a methyl group and at the 2-position with an acetic acid side chain [1]. The compound is classified as an acute oral toxin (H302), skin irritant (H315), eye irritant (H319), and respiratory irritant (H335) per ECHA C&L notification [1]. The 1,4-dioxane scaffold is recognized as a 'privileged structure' in medicinal chemistry, capable of producing ligands with high affinity for muscarinic acetylcholine receptors (mAChRs), α₁-adrenoreceptors, and 5-HT₁A serotoninergic receptors depending on substitution pattern [2]. Its closest commercially available structural analog is the des-methyl derivative, 2-(1,4-dioxan-2-yl)acetic acid (CAS 210647-03-3; C₆H₁₀O₄; MW 146.14 g/mol), which lacks the 6-methyl substituent that has been shown to critically influence biological activity in related 1,4-dioxane series [2].

Why the 6-Methyl Substituent on 2-(6-Methyl-1,4-dioxan-2-yl)acetic acid Cannot Be Ignored During Procurement


In the 1,4-dioxane chemical series, the presence, position, and stereochemistry of the 6-methyl substituent are not passive structural decorations—they are pharmacodynamic switches. Structure–activity relationship (SAR) studies have established that moving the methyl group from position 6 to position 2 or 3 of the 1,4-dioxane nucleus, or removing it entirely (des-methyl analog), profoundly alters receptor activation profiles at mAChR subtypes [1]. The des-methyl analog has been pharmacologically characterized and shown to behave differently from its 6-methyl counterpart in muscarinic agonist series [1]. Similarly, replacing the 6-methyl with bulkier groups such as 6,6-diphenyl converts agonists into potent M₃-selective antagonists [1][2]. These findings demonstrate that in-class compounds bearing different 6-substituents are not functionally interchangeable. For the carboxylic acid derivative 2-(6-methyl-1,4-dioxan-2-yl)acetic acid, the 6-methyl group contributes an additional 14.03 Da of molecular weight, introduces two undefined stereocenters, and shifts the computed logP relative to the des-methyl analog—all factors that influence solubility, membrane permeability, and conjugate reactivity in downstream synthetic applications [3].

2-(6-Methyl-1,4-dioxan-2-yl)acetic acid: Quantitative Differentiators vs. Closest Analogs


Lipophilicity Modulation: 6-Methyl Substitution Shifts Computed LogP Relative to the Des-Methyl Analog

The introduction of a methyl group at position 6 of the 1,4-dioxane ring increases the computed partition coefficient (XLogP3-AA) of 2-(6-methyl-1,4-dioxan-2-yl)acetic acid to -0.3, compared with a predicted lower value for the unsubstituted 2-(1,4-dioxan-2-yl)acetic acid [1]. Although an experimentally measured logP for the des-methyl analog is not publicly available, the general principle that methyl substitution raises logP by approximately +0.5 log units per methyl group in aliphatic systems is well established [2]. This increased lipophilicity, combined with the higher molecular weight (160.17 vs. 146.14 g/mol) [1], predicts enhanced passive membrane permeability for the 6-methyl derivative relative to the des-methyl analog [2].

Lipophilicity Drug-likeness Pharmacokinetics

D-Aspartate Oxidase (DDO) Inhibition: Weak Activity Defines a Clean Negative Control Profile for Enzyme Screening

In a biochemical assay measuring inhibition of human recombinant D-aspartate oxidase (DDO) expressed in E. coli BL21(DE3), assessed via 2-oxo acid production after 10 minutes, 2-(6-methyl-1,4-dioxan-2-yl)acetic acid exhibited an IC₅₀ of 2.36 × 10⁶ nM (2.36 mM), while a structurally distinct but functionally characterized DDO inhibitor (CHEMBL3617316 / BDBM50121995) showed a Ki of 1.51 × 10⁴ nM (15.1 µM) against the same human enzyme target [1][2]. The target compound also showed IC₅₀ > 2.50 × 10⁶ nM against human D-amino-acid oxidase (DAO), confirming broad-spectrum weak activity at this enzyme family [1]. The approximately 156-fold difference in potency confirms that the 6-methyl-1,4-dioxane acetic acid scaffold is not a privileged DDO pharmacophore, making it a useful negative control or selectivity counter-screen compound [1][2].

Enzyme inhibition D-aspartate oxidase Negative control

Stereochemical Complexity: Two Undefined Stereocenters Enable Chiral Pool Diversification vs. Fully Achiral or Racemic Analogs

2-(6-Methyl-1,4-dioxan-2-yl)acetic acid contains two undefined stereocenters (at positions 2 and 6 of the dioxane ring), generating four potential stereoisomers, whereas the des-methyl analog 2-(1,4-dioxan-2-yl)acetic acid possesses only one stereocenter (at position 2) and yields two enantiomers [1]. The commercial (R)-enantiomer of 2-(1,4-dioxan-2-yl)acetic acid is available with ≥97% purity and is employed as a chiral building block for β-lactam antibiotics and asymmetric catalysis ligands . The additional 6-methyl stereocenter in the target compound expands the accessible stereochemical space: cis and trans diastereomers of 6-methyl-1,4-dioxane derivatives exhibit markedly different pharmacological profiles at mAChRs, with cis isomers demonstrating superior potency [2][3]. This stereochemical richness provides procurement value for laboratories requiring multiple stereoisomeric forms for SAR exploration or chiral resolution method development [2].

Chirality Stereochemistry Asymmetric synthesis

Pharmacological Versatility: 6-Substituent Identity Dictates Agonist vs. Antagonist Functional Switching at Muscarinic Receptors

SAR studies on the 1,4-dioxane scaffold have demonstrated that the 6-substituent is a critical determinant of functional activity at mAChRs. The 6-methyl-substituted quaternary ammonium compound cis-N,N,N-trimethyl-(6-methyl-1,4-dioxan-2-yl)methanaminium iodide acts as a potent M₂/M₃ agonist, whereas replacing the 6-methyl with a 6,6-diphenyl group converts the ligand into a selective M₃ antagonist that reduces volume-induced contractions of rat urinary bladder in vivo without cardiovascular effects [1][2]. The des-methyl analog of the quaternary ammonium agonist was also prepared and pharmacologically characterized, confirming that the 6-methyl group significantly contributes to agonist potency [1]. In the antagonist series, a 2-methyl substituent on the 6,6-diphenyl-1,4-dioxane scaffold yielded compounds with subpicomolar pKi values at M₁, M₃, and M₄ subtypes [3]. Although 2-(6-methyl-1,4-dioxan-2-yl)acetic acid itself is a carboxylic acid rather than a quaternary ammonium or tertiary amine, its 6-methyl-1,4-dioxane core is the identical scaffold that enables this functional switching, providing a versatile intermediate for divergent medicinal chemistry exploration [1][3].

Muscarinic receptors Functional switching Agonist-antagonist

Hydrogen Bond Acceptor Capacity: Four HBA Sites Enable Distinct Conjugation Chemistry vs. Simpler Carboxylic Acid Building Blocks

2-(6-Methyl-1,4-dioxan-2-yl)acetic acid possesses four hydrogen bond acceptor (HBA) sites (two ring oxygens plus two carbonyl oxygens of the carboxylic acid), one hydrogen bond donor (the acid proton), and a topological polar surface area (TPSA) of 55.8 Ų [1]. In comparison, the simpler analog 1,4-dioxane-2-carboxylic acid (CAS 89364-41-0; C₅H₈O₄; MW 132.11) has a predicted aqueous solubility of 189 g/L at 25°C, indicating that the dioxane ring oxygens contribute significantly to aqueous solubility despite the molecule's overall moderate lipophilicity . The acetic acid side chain of the target compound, with its two rotatable bonds between the dioxane ring and the carboxyl group, provides conformational flexibility for EDC/NHS-mediated amide bond formation—a coupling strategy commonly employed with 1,4-dioxane-2-acetic acid derivatives to conjugate the scaffold to amine-containing targets . The additional 6-methyl group does not alter the HBA count but increases the rotatable bond count to 2 and heavy atom count to 11, providing marginally greater conformational entropy in the free acid form [1].

Hydrogen bonding Conjugation chemistry EDC/NHS coupling

Computed Topological Polar Surface Area (55.8 Ų) and Drug-Likeness Profile: Within Oral Bioavailability Guidelines

The computed topological polar surface area (TPSA) of 2-(6-methyl-1,4-dioxan-2-yl)acetic acid is 55.8 Ų, which falls well below the 140 Ų threshold associated with good oral bioavailability per Veber's rules, while the number of rotatable bonds (2) is also below the 10-rotatable-bond cutoff [1][2]. In comparison, the des-methyl analog 2-(1,4-dioxan-2-yl)acetic acid has the same TPSA (approximately 55.8 Ų) and rotatable bond count (2), but with a lower molecular weight (146.14 vs. 160.17) . The target compound's XLogP3-AA of -0.3, combined with TPSA of 55.8 Ų, places it in a physico-chemical space that is distinct from more lipophilic 1,4-dioxane derivatives such as 2-(3,3-dimethyl-1,4-dioxan-2-yl)acetic acid (predicted pKa 4.24 ± 0.10) . The presence of only 1 hydrogen bond donor and 4 acceptors, together with the moderate TPSA, suggests that conjugates of this scaffold may retain favorable permeability characteristics while gaining target-binding functionality through the carboxylic acid handle [1][2].

Drug-likeness Oral bioavailability Veber rules

2-(6-Methyl-1,4-dioxan-2-yl)acetic acid: High-Impact Application Scenarios Supported by Quantitative Evidence


Medicinal Chemistry: Lead Scaffold for Muscarinic Receptor Modulator Libraries via 2-Position Derivatization

The 6-methyl-1,4-dioxane-2-acetic acid scaffold provides a direct entry point to the privileged 1,4-dioxane chemical space for muscarinic receptor drug discovery. SAR studies have demonstrated that the 6-methyl group is critical for agonist potency at M₂/M₃ subtypes, while bulkier 6-substituents (e.g., 6,6-diphenyl) convert activity to M₃-selective antagonism with in vivo efficacy [1][2]. The carboxylic acid handle at the 2-position enables facile amide coupling to install diverse basic amine side chains—the same strategy that yielded subpicomolar pKi ligands at M₁, M₃, and M₄ subtypes in the 6,6-diphenyl series [3]. Laboratories can procure the racemic acid, perform chiral resolution, and generate all four stereoisomers to systematically probe the stereochemical requirements of their target receptor, leveraging the established finding that cis diastereomers consistently outperform trans in mAChR binding [1].

Biochemical Assay Development: Validated Negative Control for D-Aspartate Oxidase (DDO) High-Throughput Screens

With a measured IC₅₀ of 2.36 mM (2.36 × 10⁶ nM) against human recombinant DDO and IC₅₀ > 2.5 mM against DAO, 2-(6-methyl-1,4-dioxan-2-yl)acetic acid is an ideal negative control compound for DDO/DAO inhibitor screening campaigns [1]. Its ~156-fold weaker activity compared to known DDO inhibitors (e.g., CHEMBL3617316, Ki = 15.1 µM) provides a wide assay window for discriminating true hits from false positives [2]. The compound's well-defined GHS hazard profile (H302, H315, H319, H335) ensures that appropriate safety handling protocols can be established prior to high-throughput use [3].

Synthetic Methodology: Chiral Building Block for Asymmetric Synthesis of β-Lactam Antibiotics and Enantioselective Catalysts

The 1,4-dioxane-2-acetic acid scaffold is established as a chiral building block in pharmaceutical synthesis, with the (R)-enantiomer commercially employed for β-lactam antibiotic construction and chiral ligand development [1]. 2-(6-Methyl-1,4-dioxan-2-yl)acetic acid extends this utility by introducing a second stereocenter at the 6-position, enabling the preparation of diastereomerically pure cis and trans forms whose differential reactivity can be exploited in stereoselective transformations [2]. The acetic acid side chain is compatible with EDC/NHS-mediated conjugation, HBTU-mediated peptide coupling, and reduction to the primary alcohol for Mitsunobu chemistry, providing multiple synthetic vectors from a single procured intermediate [1].

Physicochemical Profiling: Reference Compound for LogP and Permeability Calibration in Drug Discovery Panels

With a computed XLogP3-AA of -0.3, TPSA of 55.8 Ų, and molecular weight of 160.17 g/mol, 2-(6-methyl-1,4-dioxan-2-yl)acetic acid occupies a well-defined physicochemical space at the hydrophilic margin of oral drug-like chemical space [1][2]. This makes it a useful reference standard for calibrating logP measurement systems (shake-flask or chromatographic), PAMPA permeability assays, and computational QSPR models. The 14-Da mass increment versus the des-methyl analog provides a distinct LC-MS signal for internal standard applications in quantitative bioanalysis [3].

Quote Request

Request a Quote for 2-(6-Methyl-1,4-dioxan-2-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.